molecular formula C6H13Cl2F3N2 B2364274 6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride CAS No. 2243504-82-5

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride

Cat. No.: B2364274
CAS No.: 2243504-82-5
M. Wt: 241.08
InChI Key: JHERRNFDNWYVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride” are not mentioned in the sources I found, piperidine derivatives are a significant area of research in drug discovery . They are found in more than twenty classes of pharmaceuticals and continue to be a focus of synthesis and pharmacological application studies .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-amine
  • 6-(Trifluoromethyl)piperidin-4-amine
  • 6-(Trifluoromethyl)piperidin-2-amine

Uniqueness

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-(trifluoromethyl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHERRNFDNWYVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243504-82-5
Record name 6-(trifluoromethyl)piperidin-3-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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